Lopinavir N2,N5-Divalinate Impurity-d8
Description
Properties
Molecular Formula |
C₃₆H₄₄D₈N₆O₅ |
|---|---|
Molecular Weight |
656.88 |
Synonyms |
(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide)-d8 |
Origin of Product |
United States |
Q & A
Q. What are the standard analytical methods for detecting Lopinavir N2,N5-Divalinate Impurity-d8 in API formulations?
The impurity is typically identified and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Method validation follows ICH Q3A guidelines, which require specificity, accuracy, precision, linearity, and robustness testing. For example, spiked samples with known impurity concentrations are analyzed to establish recovery rates (≥95%) and detection limits (e.g., 0.05% w/w) . Reference standards from pharmacopeial sources (e.g., USP, EP) are critical for calibration .
Q. How is this compound synthesized and characterized in compliance with regulatory standards?
The impurity is synthesized via controlled hydrolysis or oxidation of lopinavir under stress conditions (acid/base, thermal, or photolytic). Structural elucidation involves FT-IR, /-NMR, and high-resolution MS to confirm molecular weight and functional groups. For regulatory compliance, synthesized impurities must match retention factors (R) and spectral data from pharmacopeial monographs. Batch-specific impurities are validated against USP/EP reference materials to ensure traceability .
Advanced Research Questions
Q. What methodological challenges arise when validating quantitative assays for this compound, and how are they resolved?
Key challenges include matrix interference in biological samples (e.g., plasma vs. dried blood spots [DBS]) and degradation during storage. For instance, DBS samples show >30% lower impurity concentrations compared to plasma due to lopinavir degradation under prolonged storage. Solutions involve:
- Using stabilizers (e.g., ascorbic acid) in DBS samples.
- Validating methods under accelerated storage conditions (e.g., 40°C/75% RH for 6 months) to assess degradation kinetics .
- Applying correction factors derived from bridging studies to reconcile discrepancies between sample types .
Q. How do degradation pathways of this compound impact its stability in formulation matrices?
Stability studies reveal that the impurity degrades via hydrolysis (pH-dependent) and photolytic cleavage. For example, in acidic conditions (pH 3), the impurity undergoes rapid hydrolysis (t = 7 days at 25°C), while oxidative stress (HO) generates secondary impurities. Advanced methodologies include:
- Forced degradation studies with LC-MS/MS to track degradation products.
- Kinetic modeling using Arrhenius equations to predict shelf-life under varying temperatures .
Q. How can researchers resolve contradictions in impurity quantification between in vitro and in vivo studies?
Discrepancies often arise from differences in sample preparation (e.g., plasma protein binding vs. free impurity in vitro). To address this:
- Use equilibrium dialysis to measure protein-binding ratios.
- Apply population pharmacokinetic models to correlate in vitro IC values with in vivo exposure metrics (AUC/MIC).
- Cross-validate results using orthogonal techniques like ultracentrifugation or microdialysis .
Data Interpretation and Experimental Design
Q. What statistical approaches are recommended for analyzing low-abundance impurity data in high-background matrices?
Non-parametric methods (e.g., Mann-Whitney U test) are preferred for skewed datasets. For multivariate analysis, principal component analysis (PCA) or partial least squares regression (PLS-R) can isolate impurity signals from matrix noise. Limit of quantitation (LOQ) should be validated using ≥6 replicates at 0.1% concentration to ensure CV <15% .
Q. How should researchers design experiments to assess the pharmacological activity of this compound?
Use in vitro cell-based assays (e.g., HIV protease inhibition) with dose-response curves (0.1–100 µM). Compare impurity activity to lopinavir using EC values. For mechanistic studies, perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to protease targets. Validate findings with surface plasmon resonance (SPR) to measure kinetic parameters (K, k/k) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
